Cas no 2147995-06-8 (4-(Pentan-2-yl)pyrrolidin-3-ol)

4-(Pentan-2-yl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a hydroxyl group at the 3-position and a pentan-2-yl substituent at the 4-position. This compound is of interest in synthetic organic chemistry due to its stereochemical complexity and potential as a chiral building block for pharmaceuticals or agrochemicals. The presence of both hydroxyl and secondary amine functionalities allows for further functionalization, making it a versatile intermediate in asymmetric synthesis. Its structural features may also contribute to biological activity, though specific applications depend on derivatization. The compound is typically handled under controlled conditions due to its reactivity and sensitivity to oxidation or moisture.
4-(Pentan-2-yl)pyrrolidin-3-ol structure
2147995-06-8 structure
Product Name:4-(Pentan-2-yl)pyrrolidin-3-ol
CAS No:2147995-06-8
MF:C9H19NO
MW:157.253262758255
CID:5564505
PubChem ID:165595482
Update Time:2025-05-24

4-(Pentan-2-yl)pyrrolidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 4-(pentan-2-yl)pyrrolidin-3-ol
    • 2147995-06-8
    • EN300-1635213
    • 4-(Pentan-2-yl)pyrrolidin-3-ol
    • Inchi: 1S/C9H19NO/c1-3-4-7(2)8-5-10-6-9(8)11/h7-11H,3-6H2,1-2H3
    • InChI Key: JQGAPPDIJYTKBE-UHFFFAOYSA-N
    • SMILES: OC1CNCC1C(C)CCC

Computed Properties

  • Exact Mass: 157.146664230g/mol
  • Monoisotopic Mass: 157.146664230g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 3
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 32.3Ų

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Additional information on 4-(Pentan-2-yl)pyrrolidin-3-ol

4-(Pentan-2-yl)pyrrolidin-3-ol: A Comprehensive Overview

4-(Pentan-2-yl)pyrrolidin-3-ol, a compound with the CAS number 2147995-06-8, is an organic molecule that has garnered significant attention in recent years due to its unique chemical properties and potential applications. This compound belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. The presence of the pentan-2-yl group at the 4-position and a hydroxyl group at the 3-position introduces interesting stereochemical and functional group interactions, making it a valuable compound in various fields.

The molecular formula of 4-(Pentan-2-yl)pyrrolidin-3-ol is C11H21NO, with a molecular weight of approximately 175.3 g/mol. Its structure consists of a pyrrolidine ring, which is a saturated five-membered ring containing one nitrogen atom. The hydroxyl group (-OH) at the 3-position imparts hydrophilic properties, while the pentan-2-yl group at the 4-position adds hydrophobicity, creating a balance between polar and non-polar regions. This structural feature makes the compound amphiprotic, which is advantageous in various chemical reactions and applications.

Recent studies have highlighted the potential of 4-(Pentan-2-yl)pyrrolidin-3-ol as a precursor in drug development. Its ability to act as both a nucleophile and an electrophile makes it versatile in organic synthesis. For instance, researchers have explored its use in the synthesis of bioactive molecules, including anti-inflammatory agents and antioxidants. The compound's reactivity is further enhanced by its ability to undergo various transformations, such as oxidation, reduction, and cyclization reactions.

The synthesis of 4-(Pentan-2-yl)pyrrolidin-3-ol involves multiple steps, with the most common approach being the ring-opening of epoxides or lactams followed by nucleophilic attack. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and minimizing environmental impact. For example, the use of enzymes or transition metal catalysts has been reported to enhance reaction yields and stereoselectivity.

In terms of applications, 4-(Pentan-2-yl)pyrrolidin-3 ol has found utility in the pharmaceutical industry as an intermediate in drug synthesis. Its ability to form stable amide bonds makes it ideal for constructing complex molecular architectures. Additionally, this compound has been investigated for its potential in materials science, particularly in the development of novel polymers and surfactants. Its amphiprotic nature allows it to act as a compatibilizer or stabilizer in polymer blends.

From an environmental perspective, 4-(Pentan -2 -yl)pyrrolidin -3 -ol exhibits moderate biodegradability under aerobic conditions. Studies have shown that it can be metabolized by microorganisms into less complex compounds, reducing its persistence in aquatic environments. However, further research is needed to fully understand its long-term ecological impact and to develop sustainable production methods.

In conclusion, 4-(Pentan -2 -yl)pyrrolidin -3 -ol (CAS No: 2147995 -06 -8) is a versatile compound with promising applications across multiple disciplines. Its unique chemical properties, combined with recent advancements in synthetic methodologies and application development, position it as a valuable tool in modern chemistry. As research continues to uncover new possibilities for this compound, its role in drug discovery, materials science, and beyond is expected to grow significantly.

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